molecular formula C11H11N3O3 B15356498 5-Methoxy-6-(4-methyl-1H-imidazol-1-yl)nicotinic acid

5-Methoxy-6-(4-methyl-1H-imidazol-1-yl)nicotinic acid

Cat. No.: B15356498
M. Wt: 233.22 g/mol
InChI Key: GGNZSKWIAPZRCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-6-(4-methyl-1H-imidazol-1-yl)nicotinic acid is a heterocyclic compound that features both a methoxy group and an imidazole ring attached to a nicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-6-(4-methyl-1H-imidazol-1-yl)nicotinic acid typically involves the condensation of 4-methyl-1H-imidazole with a suitable nicotinic acid derivative. One common method involves the use of 4-chloromethyl nicotinic acid, which reacts with 4-methyl-1H-imidazole under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-6-(4-methyl-1H-imidazol-1-yl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 5-formyl-6-(4-methyl-1H-imidazol-1-yl)nicotinic acid, while reduction of a nitro group can produce this compound amine derivatives.

Scientific Research Applications

5-Methoxy-6-(4-methyl-1H-imidazol-1-yl)nicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 5-Methoxy-6-(4-methyl-1H-imidazol-1-yl)nicotinic acid exerts its effects involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity or receptor binding. Additionally, the methoxy group can participate in hydrogen bonding, affecting the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-6-(4-methyl-1H-imidazol-1-yl)benzimidazole
  • 5-Methoxy-6-(4-methyl-1H-imidazol-1-yl)pyridine

Uniqueness

5-Methoxy-6-(4-methyl-1H-imidazol-1-yl)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

5-methoxy-6-(4-methylimidazol-1-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C11H11N3O3/c1-7-5-14(6-13-7)10-9(17-2)3-8(4-12-10)11(15)16/h3-6H,1-2H3,(H,15,16)

InChI Key

GGNZSKWIAPZRCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)C2=C(C=C(C=N2)C(=O)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.